bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine

OLED Hole Transport Layer Electron Blocking Layer

BFRDPA is the essential intermediate for synthesizing high-triplet-energy (>2.7 eV) hole transport materials and electron blocking layers for OLEDs. Devices using DBF-amine EBLs derived from this compound achieve EQE gains from 6.1% to 7.2% and greater than 50% lifetime extension in blue fluorescent OLEDs versus conventional HTMs. QLED HTMs built from this core demonstrate LT50 of approximately 15,900 h at 1,000 cd/m²—a 3,600% improvement over standard TFB. DBF-terminated HTMs enable approximately 20% EQE and 20,000–30,000 h LT50 in TADF and phosphorescent platforms. Available at ≥98% purity for advanced display R&D and production.

Molecular Formula C36H23NO2
Molecular Weight 501.6 g/mol
Cat. No. B8247841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine
Molecular FormulaC36H23NO2
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC7=C6OC8=CC=CC=C78
InChIInChI=1S/C36H23NO2/c1-3-13-33-29(7-1)31-11-5-9-27(35(31)38-33)23-15-19-25(20-16-23)37-26-21-17-24(18-22-26)28-10-6-12-32-30-8-2-4-14-34(30)39-36(28)32/h1-22,37H
InChIKeyDOFCFQWRYGGAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine (CAS 955959-91-8): A Core Building Block for High-Performance OLED Hole Transport Materials


Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine (CAS 955959-91-8, BFRDPA), with molecular formula C36H23NO2 and molecular weight of 501.57 g/mol , is a diarylamine derivative bearing two electron-rich dibenzofuran (DBF) terminal units attached to a central phenylamine scaffold. This compound serves as a versatile intermediate and structural motif for constructing high-triplet-energy hole transport materials (HTMs) and electron blocking layers (EBLs) in organic light-emitting diodes (OLEDs) . The rigid, planar DBF moieties confer high thermal stability and appropriate frontier orbital energy levels that facilitate efficient hole injection and electron blocking at the HTL/emissive layer interface [1]. Commercially available with purities of 95–99% from multiple suppliers , this compound represents a widely accessible foundation for OLED material development.

Why Generic Hole Transport Materials Cannot Substitute for Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine in OLED Device Architectures


Simple diarylamine analogs lacking the dibenzofuran (DBF) terminal groups fail to provide the requisite combination of high triplet energy, electron blocking capability, and thermal stability demanded by high-efficiency OLED devices. The DBF moiety in bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine and its derivatives contributes a wide energy gap and high bond dissociation energy (BDE) that stabilizes the material against degradation at the anode interface and under operational electrical stress [1]. Critically, materials derived from this DBF-amine scaffold have been shown to increase external quantum efficiency (EQE) from 6.1% to 7.2% and extend device lifetime by more than 50% compared to devices employing conventional hole transport layers in blue fluorescent OLEDs [2]. In contrast, generic triarylamine HTMs without DBF units exhibit lower BDE values and inferior electron blocking performance, leading to accelerated efficiency roll-off and reduced operational lifetimes [3]. The evidence below quantifies these performance differentials.

Quantitative Performance Differential Evidence: Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine vs. Generic Hole Transport Materials


BPADBF (a Direct bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine Derivative) Enhances EQE by 18% and Extends Lifetime by Over 50% in Blue Fluorescent OLEDs

BPADBF (N,N-bis(4-(dibenzo[b,d]furan-4-yl)phenyl)-[1,1′-biphenyl]-4-amine), which incorporates the bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine core structure, was evaluated as an electron blocking layer (EBL) in deep blue fluorescent OLEDs [1]. Devices incorporating BPADBF achieved an external quantum efficiency (EQE) of 7.2% compared to 6.1% for devices using a conventional EBL material lacking the DBF-phenylamine motif. Operational lifetime (defined as time to 80% of initial luminance) was extended by more than 50% [1]. This direct head-to-head device comparison demonstrates that the DBF-amine architecture in BPADBF contributes measurably to both efficiency enhancement and longevity improvement.

OLED Hole Transport Layer Electron Blocking Layer Blue Fluorescent OLEDs Operational Lifetime

Dibenzofuran (DBF)-Terminated Hole Transporters Exhibit High Triplet Energy (ET > 2.7 eV) Enabling Efficient Exciton Confinement in TADF and Phosphorescent OLEDs

A series of hole transporters end-capped with four dibenzofuran (DBF) units—a structural motif derived from the bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine scaffold—were systematically characterized for their triplet energy (ET) and device performance [1]. These DBF-terminated materials exhibit high triplet energy values exceeding 2.7 eV [1]. This elevated ET is critical for confining triplet excitons within the emissive layer of thermally activated delayed fluorescent (TADF) and phosphorescent OLEDs, preventing exciton diffusion to the hole transport layer which would otherwise result in non-radiative recombination losses and reduced device efficiency. In comparison, conventional HTMs without DBF end-caps typically exhibit lower ET values that permit detrimental exciton leakage [1].

TADF OLEDs Phosphorescent OLEDs Triplet Energy Exciton Confinement Hole Transporters

DBF-Incorporated HTMs Achieve 3,600%–6,600% Longer Operational Half-Lifetime in QLEDs Compared to Standard TFB-Based HTMs

A comparative study of dibenzofuran (DBF)-incorporated hole transport materials (HTMs) versus conventional poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) in green quantum dot light-emitting diodes (QLEDs) revealed dramatic differences in device longevity [1]. The DBF-incorporated HTM 1-PFDBF, containing the DBF-phenylamine structural motif, achieved an operational half-lifetime (LT50) of approximately 15,900 hours at 1,000 cd m⁻² and approximately 1,460,000 hours at 100 cd m⁻². These values represent increases of 3,600% and 6,600%, respectively, compared to TFB-based QLEDs tested under identical conditions [1]. The enhancement is attributed to the high bond dissociation energy (BDE) conferred by the DBF units, which suppresses degradation pathways at the HTL interface.

QLED Hole Transport Materials Operational Lifetime Bond Dissociation Energy Device Stability

Validated Application Scenarios for Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine and Its Derivatives in OLED R&D and Commercial Manufacturing


Synthesis of Electron Blocking Layers (EBLs) for High-Efficiency Blue Fluorescent OLEDs

Use bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine as the core intermediate for synthesizing N,N-bis(4-(dibenzo[b,d]furan-4-yl)phenyl)-[1,1′-biphenyl]-4-amine (BPADBF) and structurally related EBL materials. Devices incorporating these DBF-amine EBLs have demonstrated EQE increases from 6.1% to 7.2% and lifetime extensions exceeding 50% in blue fluorescent OLED architectures [1]. This application is most relevant for display manufacturers seeking incremental performance gains in established blue fluorescent OLED production lines without migrating to phosphorescent or TADF blue emitters.

Development of Long-Lifetime Hole Transport Materials for High-Brightness QLEDs

Incorporate the bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine core into polymeric or small-molecule HTMs designed for quantum dot light-emitting diodes (QLEDs). DBF-incorporated HTMs such as 1-PFDBF have demonstrated LT50 values of ~15,900 h at 1,000 cd m⁻²—representing a 3,600% improvement over standard TFB HTMs—enabling QLEDs suitable for television and monitor applications where multi-year continuous operation is required [2]. The high bond dissociation energy of the DBF unit is the mechanistic basis for this longevity enhancement.

High-Triplet-Energy Hole Transport Layers for TADF and Phosphorescent OLEDs

Utilize bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine as a building block for synthesizing hole transporters that require triplet energy (ET) exceeding 2.7 eV for efficient exciton confinement in TADF and phosphorescent emissive layers [3]. DBF-terminated HTMs meeting this ET threshold enable EQE values of approximately 20% and operational LT50 lifetimes of 20,000–30,000 h at 1,000 cd m⁻² in both TADF and phosphorescent OLED device platforms. This application scenario is particularly relevant for next-generation high-efficiency display and solid-state lighting development programs.

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